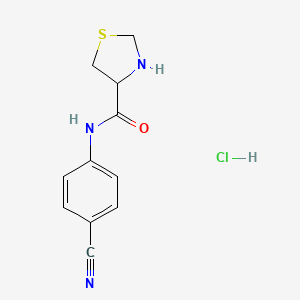

N-(4-cyanophenyl)-1,3-thiazolidine-4-carboxamide hydrochloride

Description

IUPAC Nomenclature and Molecular Formula

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, designating it as this compound. The molecular formula C₁₁H₁₁N₃OS·HCl reflects the composition of the parent compound combined with hydrochloric acid to form the salt. The molecular weight is calculated as 269.75 g/mol, which includes the contribution from the chloride counterion.

The compound is registered under Chemical Abstracts Service number 1251924-27-2, providing a unique identifier for chemical databases and regulatory purposes. Alternative nomenclature systems may refer to this compound using different conventions, but the IUPAC name remains the standard for scientific communication. The InChI (International Chemical Identifier) key NJOXRCXGSCHHND-UHFFFAOYSA-N provides a unique string representation of the molecular structure that facilitates database searches and structural verification.

The canonical SMILES notation N#Cc1ccc(cc1)NC(=O)C1NCSC1.Cl represents the two-dimensional connectivity of the molecule, clearly showing the thiazolidine ring connected through a carboxamide linkage to the para-cyanophenyl group. This notation system enables computational analysis and structure-activity relationship studies by providing a standardized text representation of the molecular structure.

Structural Elucidation via Spectroscopic Methods (NMR, IR, MS)

Nuclear magnetic resonance spectroscopy provides critical structural information for thiazolidine derivatives similar to this compound. Comparative analysis with related compounds reveals characteristic spectroscopic patterns that can be extrapolated to understand this specific structure. For analogous thiazolidine-4-carboxamide compounds, proton nuclear magnetic resonance spectra typically exhibit distinct signals corresponding to the thiazolidine ring protons and aromatic substituents.

The thiazolidine ring system in related compounds displays characteristic chemical shifts, with the C-4 proton appearing as a complex multiplet due to coupling with adjacent protons. The methylene protons of the thiazolidine ring (C-5 position) typically appear as distinct signals reflecting the non-equivalent nature of these protons in the five-membered ring system. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework, with carbonyl carbon signals appearing in the characteristic region around 170-180 ppm for carboxamide functionalities.

Infrared spectroscopy reveals important functional group information, particularly the carbonyl stretching frequency of the carboxamide group, which typically appears around 1660-1680 cm⁻¹ for thiazolidine carboxamide derivatives. The nitrile group of the cyanophenyl substituent exhibits a characteristic sharp absorption around 2220-2260 cm⁻¹, providing definitive evidence for this functional group. Additional bands corresponding to nitrogen-hydrogen stretching vibrations from the thiazolidine ring and carboxamide group appear in the 3200-3400 cm⁻¹ region.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns that support structural assignments. For the hydrochloride salt, electrospray ionization mass spectrometry typically shows the protonated molecular ion [M+H]⁺ corresponding to the parent compound without the chloride counterion. Fragmentation patterns often involve loss of the cyanophenyl group or cleavage of the carboxamide bond, providing structural confirmation through characteristic mass losses.

Crystallographic Analysis and Conformational Studies

Crystallographic studies of thiazolidine derivatives provide detailed three-dimensional structural information that is essential for understanding molecular conformation and intermolecular interactions. Related thiazolidine-4-carboxylic acid derivatives have been subjected to X-ray crystallographic analysis, revealing important conformational features of the five-membered ring system. The thiazolidine ring typically adopts an envelope or twist conformation to minimize ring strain while accommodating the sulfur and nitrogen heteroatoms.

The conformational analysis of thiazolidine rings reveals that multiple low-energy conformers may exist due to the flexibility of the five-membered ring system. Theoretical calculations indicate that the ring puckering parameters vary depending on substituents, with the C-4 carboxamide group influencing the preferred conformation through steric and electronic effects. The presence of the para-cyanophenyl substituent on the carboxamide nitrogen introduces additional conformational considerations related to the rotation around the carbon-nitrogen bond.

Intermolecular interactions in crystalline thiazolidine derivatives often involve hydrogen bonding between carboxamide groups and other polar functionalities. The hydrochloride salt formation introduces additional hydrogen bonding opportunities between the protonated nitrogen and chloride counterion, which can significantly influence crystal packing arrangements. These interactions contribute to the overall stability of the crystalline form and affect physical properties such as melting point and solubility.

The spatial arrangement of substituents around the thiazolidine ring affects the overall molecular shape and potential binding interactions. The cyanophenyl group extends from the carboxamide functionality, creating an extended molecular conformation that may be important for biological activity or material properties. Conformational flexibility around rotatable bonds allows the molecule to adopt different shapes, which may be relevant for understanding structure-activity relationships.

Salt Formation and Protonation Sites

The formation of the hydrochloride salt of N-(4-cyanophenyl)-1,3-thiazolidine-4-carboxamide involves protonation of a basic nitrogen atom within the molecule. The thiazolidine ring contains a secondary nitrogen atom at the 3-position that serves as the most likely protonation site due to its basicity and accessibility. This protonation site is consistent with the behavior of other thiazolidine derivatives that form stable hydrochloride salts through protonation of the ring nitrogen.

The acid-base properties of thiazolidine derivatives are influenced by the electronic environment around the nitrogen atoms. The presence of the electron-withdrawing cyanophenyl group through the carboxamide linkage may affect the basicity of the thiazolidine nitrogen, although the effect is likely moderated by the intervening carboxamide functionality. Comparative studies with related thiazolidine-2-carboxylic acid derivatives suggest that the predicted pKa value for the thiazolidine nitrogen falls in the range typical for secondary aliphatic amines.

Salt formation enhances the water solubility of the compound compared to the free base form, which is particularly important for pharmaceutical applications and analytical procedures. The hydrochloride salt provides improved stability during storage and handling, as ionic compounds generally exhibit better shelf-life characteristics than their neutral counterparts. The one-to-one stoichiometry between the organic compound and hydrochloric acid indicates that only one protonation site is involved in salt formation.

Properties

IUPAC Name |

N-(4-cyanophenyl)-1,3-thiazolidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS.ClH/c12-5-8-1-3-9(4-2-8)14-11(15)10-6-16-7-13-10;/h1-4,10,13H,6-7H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOXRCXGSCHHND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCS1)C(=O)NC2=CC=C(C=C2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various biological targets, such as enzymes, receptors, and dna.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(4-cyanophenyl)-1,3-thiazolidine-4-carboxamide hydrochloride. These factors could include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is active.

Biological Activity

N-(4-cyanophenyl)-1,3-thiazolidine-4-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₄ClN₂OS and a molecular weight of 250.76 g/mol. Its structure includes a thiazolidine ring and a carboxamide functional group, which are crucial for its biological activity. The presence of the cyano group enhances its interaction with biological targets, potentially increasing its efficacy compared to other similar compounds.

1. Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains. The compound's carboxamide moiety may facilitate hydrogen bonding with enzymes, potentially leading to their inhibition.

2. Anti-inflammatory Effects

Research suggests that this compound may modulate inflammatory responses, although specific mechanisms remain to be fully elucidated. The thiazolidine structure is often associated with anti-inflammatory properties in similar compounds.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound indicates that modifications to the thiazolidine ring and substituents can significantly affect its biological activity. A comparative analysis with similar compounds reveals that:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide | Similar thiazolidine structure | Methyl substitution may affect solubility and activity |

| N-(2-methylphenyl)-1,3-thiazolidine-4-carboxamide | Different phenyl substitution | May exhibit distinct biological properties |

| N-(phenyl)-1,3-thiazolidine-4-carboxamide | Lacks cyano group | Broader application scope but potentially less specificity |

This table highlights how structural variations can influence the compound's interaction with biological targets and its overall efficacy.

Research Findings and Case Studies

Several studies have investigated the biological activity of thiazolidine derivatives, providing insights into their potential applications:

- Antiviral Studies : A series of thiazolidine derivatives were synthesized and evaluated for their ability to inhibit neuraminidase (NA) of influenza A virus. The most potent compound exhibited an IC50 of 0.14 μM, indicating strong antiviral potential .

- Antitumor Activity : Thiazolidinone derivatives have been shown to possess antitumor properties. For example, compounds with specific substitutions at the phenyl ring demonstrated significant cytotoxicity against cancer cell lines, with IC50 values as low as 0.124 μM .

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that compounds with similar structures to N-(4-cyanophenyl)-1,3-thiazolidine-4-carboxamide hydrochloride exhibit potent anticancer properties. For instance, analogs such as 2-aryl-thiazolidine-4-carboxylic acid amides have shown cytotoxic effects against various cancer cell lines, including prostate cancer and melanoma . The National Cancer Institute's NCI-60 human tumor cell line screen revealed that certain thiazolidine derivatives can inhibit the growth of multiple cancer types, suggesting that this compound may also possess similar properties .

Enzyme Inhibition

The carboxamide moiety in this compound can participate in hydrogen bonding with enzymes, potentially leading to their inhibition. This characteristic makes it a candidate for designing enzyme inhibitors that could be useful in treating diseases where enzyme activity plays a critical role. Studies focusing on its binding affinity to specific biological targets are crucial for understanding its mechanism of action.

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiazolidine derivatives has been extensively studied to optimize their biological activity. Modifications to the thiazolidine ring or the substituents on the phenyl group can significantly affect the compound's efficacy against cancer cells. For example, the presence of electron-withdrawing groups on the phenyl ring has been linked to enhanced anticancer activity .

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide | Similar thiazolidine structure | Methyl substitution may affect solubility and activity |

| N-(2-methylphenyl)-1,3-thiazolidine-4-carboxamide | Different phenyl substitution | May exhibit distinct biological properties |

| N-(phenyl)-1,3-thiazolidine-4-carboxamide | Lacks cyano group | Broader application scope but potentially less specificity |

This table illustrates how variations in structure can influence biological outcomes.

Potential for Drug Development

Given its promising biological activities, this compound serves as a valuable lead compound for drug development. Its ability to selectively target cancer cells while minimizing harm to normal cells is particularly noteworthy . The compound's pharmacological profile suggests potential applications in treating various cancers such as prostate and breast cancer.

Case Studies and Research Findings

Research has documented several successful applications and investigations involving thiazolidine derivatives:

- Cytotoxicity Studies : In vitro studies have demonstrated that certain thiazolidine derivatives exhibit IC50 values in the nanomolar range against prostate cancer cell lines (e.g., LNCaP), indicating strong potential as anticancer agents .

- Mechanistic Insights : Studies involving DNA fragmentation assays have shown that these compounds can induce apoptosis in cancer cells, providing insights into their mechanisms of action and therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(4-cyanophenyl)-1,3-thiazolidine-4-carboxamide hydrochloride with analogous compounds, focusing on substituents, molecular properties, and research applications.

†Molecular formula inferred from substituent chemistry.

Key Structural and Functional Insights:

Fluorinated Derivatives: The trifluoroethyl analog exhibits higher polarity and cost, likely due to fluorine’s electronegativity .

Commercial and Research Viability :

- The discontinuation of the target compound contrasts with analogs like the cyclopropylmethyl and 3-methylbutan-2-yl derivatives, which remain available due to their utility as synthetic intermediates or scaffolds .

Preparation Methods

General Synthetic Strategy

The synthesis of N-(4-cyanophenyl)-1,3-thiazolidine-4-carboxamide hydrochloride typically involves:

- Formation of the 1,3-thiazolidine ring, often starting from cysteine or related precursors.

- Introduction of the carboxamide group at the 4-position of the thiazolidine ring.

- Coupling of the 4-cyanophenyl group to the amide nitrogen.

- Conversion to the hydrochloride salt for improved stability and handling.

Preparation of 1,3-Thiazolidine-4-carboxylic Acid Derivatives

A key intermediate in the synthesis is 1,3-thiazolidine-4-carboxylic acid or its derivatives. According to a patent (WO2009065797A1), 1,3-thiazolidin-4-carboxylic acid can be acylated in a single-step reaction with acid derivatives such as acid anhydrides or acyl halides in the presence of polar solvents like ethanol. The process is conducted at temperatures between 20°C and 120°C, preferably 40°C to 85°C, yielding mixtures of N-acyl-1,3-thiazolidin-4-carboxylic acids and 4-carboxy-1,3-thiazolidinium carboxylates with high purity and yield. For example, acetic anhydride and ethanol are used to obtain N-acetyl-1,3-thiazolidin-4-carboxylic acid mixtures with good recovery after vacuum filtration and drying.

| Parameter | Conditions/Details |

|---|---|

| Starting material | 1,3-thiazolidin-4-carboxylic acid |

| Acylating agent | Acid anhydride (e.g., acetic anhydride) |

| Solvent | Ethanol |

| Temperature range | 20°C to 120°C (preferably 40°C to 85°C) |

| Stirring speed | ~200 rpm |

| Reaction time | 1 h at room temp + 4 h reflux + cooling |

| Product isolation | Vacuum filtration, washing with cold ethanol, drying |

| Yield | High (example: 5.5-6.1 g from 10.3 g starting acid) |

Research Findings on Thiazolidine-4-Carboxamide Derivatives

Studies on thiazolidine-4-carboxamide derivatives substituted with phenyl groups, including cyanophenyl, emphasize their synthesis via condensation reactions between thiazolidine-4-carboxylic acid and substituted anilines. These derivatives have been synthesized to explore biological activities such as tyrosinase inhibition and antioxidant potential.

Key points from research include:

- The thiazolidine ring is formed by cyclization of cysteine with aldehydes or via synthetic routes starting from thiazolidin-4-carboxylic acid.

- Substitution at the amide nitrogen with 4-cyanophenyl groups is achieved by amide coupling.

- The hydrochloride salt form enhances compound stability and solubility.

- Biological evaluation supports the importance of precise synthetic control to obtain pure, active compounds.

Summary Table of Preparation Steps

Analytical Characterization

- Mass spectrometry and chromatographic profiles confirm the purity of acylated thiazolidine derivatives.

- IR spectroscopy shows characteristic amide and thiazolidine functional group peaks.

- The hydrochloride salt form is confirmed by salt-specific analytical techniques, including NMR and elemental analysis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-cyanophenyl)-1,3-thiazolidine-4-carboxamide hydrochloride, and how can reaction conditions be optimized?

- The compound can be synthesized via condensation of 4-cyanophenyl isothiocyanate with hydrazine monohydrate to form a thiosemicarbazide intermediate, followed by cyclization with a suitable aldehyde (e.g., 4-substituted benzaldehydes) in methanol under reflux . Key parameters include temperature control (60–80°C), solvent polarity, and reaction time (6–12 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to achieve >90% yield.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Nuclear Magnetic Resonance (NMR): Use and NMR to verify the thiazolidine ring protons (δ 3.5–4.5 ppm) and the cyanophenyl aromatic signals (δ 7.6–8.2 ppm). The hydrochloride salt may show broad NH signals in DMSO-d .

- X-Ray Crystallography: Employ SHELX programs (e.g., SHELXL) for single-crystal refinement. The thiazolidine ring puckering and hydrogen-bonding interactions with the chloride ion can be resolved at resolutions <1.0 Å .

Q. What solvents are suitable for dissolving this compound, and how does pH affect its stability?

- The compound is soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Adjusting pH to 2–4 (using HCl) enhances solubility due to protonation of the carboxamide group. Stability tests show decomposition above pH 7, likely due to hydrolysis of the thiazolidine ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

- Core Modifications: Replace the 4-cyanophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess impact on receptor binding .

- Thiazolidine Ring Substitutions: Introduce methyl or ethyl groups at the 2-position to study steric effects on enzymatic inhibition (e.g., carbonic anhydrase or kinase assays) .

- Assay Design: Use high-throughput screening (HTS) with fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinities. Compare IC values against known inhibitors .

Q. What analytical techniques are critical for detecting impurities in synthesized batches?

- High-Resolution Mass Spectrometry (HR-MS): Identify trace impurities (e.g., unreacted hydrazine derivatives) with mass accuracy <2 ppm .

- HPLC-PDA: Use a C18 column (acetonitrile/water + 0.1% TFA) to separate degradation products. Monitor UV absorption at 254 nm for the cyanophenyl moiety .

Q. How does the compound behave under accelerated stability conditions (e.g., heat, light)?

- Thermal Stability: Store at 40°C for 4 weeks; monitor via TGA/DSC for melting point shifts (>5% weight loss indicates instability) .

- Photodegradation: Expose to UV light (365 nm) for 48 hours. LC-MS can detect oxidative byproducts (e.g., sulfoxide formation on the thiazolidine sulfur) .

Q. What computational methods are effective for modeling interactions between this compound and biological targets?

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes with proteins (e.g., PARP-1 or EGFR). Validate with MD simulations (NAMD/GROMACS) over 100 ns to assess binding stability .

- QSAR Modeling: Train models with descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .

Data Contradictions and Resolution

- Synthesis Yield Variability: reports 71–92% yields for analogous thiosemicarbazones, but batch-to-batch inconsistency may arise from incomplete cyclization. Mitigate by optimizing stoichiometry (1:1.2 molar ratio of aldehyde to thiosemicarbazide) and using anhydrous solvents .

- Biological Activity Discrepancies: Some studies note antimicrobial activity in thiazolidine derivatives, while others emphasize anticancer effects. Use orthogonal assays (e.g., MIC vs. MTT) to clarify mode of action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.